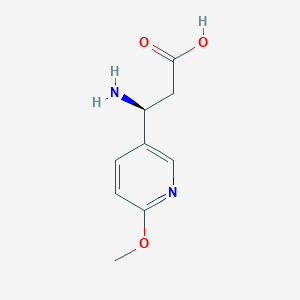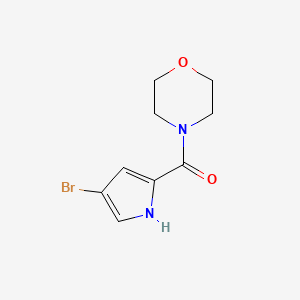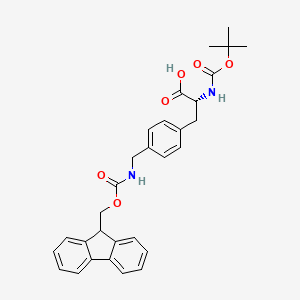
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid” is an amino acid that possesses unique chemical, physical, and biological properties. It is also referred to as "(S)-AMPA". There are two forms of this compound: one is the free form with CAS Number: 773126-35-5 , and the other is the hydrochloride form with CAS Number: 2089671-26-9 .
Molecular Structure Analysis
The molecular weight of the free form of this compound is 196.21 , and the hydrochloride form has a molecular weight of 232.67 . The InChI code for the free form is 1S/C9H12N2O3/c1-14-8-3-2-6 (5-11-8)7 (10)4-9 (12)13/h2-3,5,7H,4,10H2,1H3, (H,12,13) , and for the hydrochloride form, it is 1S/C9H12N2O3.ClH/c1-14-8-3-2-6 (5-11-8)7 (10)4-9 (12)13;/h2-3,5,7H,4,10H2,1H3, (H,12,13);1H/t7-;/m0./s1 .
Physical And Chemical Properties Analysis
The free form of this compound is a powder , and the hydrochloride form is a white to yellow solid . Both forms should be stored at room temperature . .
Scientific Research Applications
Application in Bone Turnover and Osteoporosis Treatment
A study identified a compound closely related to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid as a potent antagonist of the alpha(v)beta(3) receptor. This compound demonstrated efficacy in in vivo models of bone turnover and was selected for clinical development in the treatment of osteoporosis (Hutchinson et al., 2003).
Biocatalysis and Pharmaceutical Intermediate Synthesis
A study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a compound structurally similar to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, demonstrated its importance as an intermediate in pharmaceutical synthesis. The research focused on the enzymatic production of this compound, highlighting its relevance in drug development (Li et al., 2013).
Role in Oncology and Kinase Inhibition
A compound containing a 3-methoxy-2-aminopyridine moiety, structurally related to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, was identified as an inhibitor of the oncogenic kinase bRAF. This highlights the potential application of such compounds in oncology, particularly in targeting specific cancer-related pathways (Palmer et al., 2012).
Microbiological Activity
Research on derivatives of 2-mercapto-4-methoxypyridine-3-carbonitrile, closely related to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, showed significant bacteriostatic and tuberculostatic activities. This underlines the potential use of these compounds in developing new antimicrobial agents (Miszke et al., 2008).
Hydrate Formation in Pharmaceutical Compounds
A study on a pharmaceutical compound related to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid explored the formation of multiple layer hydrates. This research is crucial in understanding the physical and chemical stability of pharmaceuticals under various environmental conditions (Zhao et al., 2009).
Enzymatic Preparation in Pharmaceutical Synthesis
Another study focused on the enzymatic preparation of an (S)-amino acid from a racemic amino acid, which is structurally similar to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid. This research highlights the role of enzymatic processes in the efficient and selective synthesis of pharmaceutical intermediates (Chen et al., 2011).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictogram is GHS07 .
properties
IUPAC Name |
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDJSZHYFNBEN-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426876 |
Source


|
| Record name | (3S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
CAS RN |
877119-70-5 |
Source


|
| Record name | (3S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)
